

Synthesis of 3-hydroxy-N,N-dimethylbenzamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-hydroxy-N,N-dimethylbenzamide**

Cat. No.: **B041436**

[Get Quote](#)

Introduction

3-hydroxy-N,N-dimethylbenzamide is a valuable chemical intermediate in the development of pharmaceuticals and other fine chemicals. Its structure, featuring a hydroxyl group and a dimethylamide moiety on a benzene ring, makes it a versatile scaffold for creating more complex molecules. This document provides a detailed protocol for the synthesis of **3-hydroxy-N,N-dimethylbenzamide**, intended for researchers, scientists, and drug development professionals. The outlined procedure is a two-step synthesis involving the formation of an acyl chloride intermediate followed by amidation.

Synthesis Overview

The synthesis of **3-hydroxy-N,N-dimethylbenzamide** is typically achieved through a two-step process starting from 3-hydroxybenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive 3-hydroxybenzoyl chloride using thionyl chloride. The subsequent step is the reaction of the acyl chloride with dimethylamine to form the desired N,N-dimethylbenzamide product. Careful control of the reaction conditions, particularly temperature and moisture, is crucial for achieving a good yield and purity.

Quantitative Data Summary

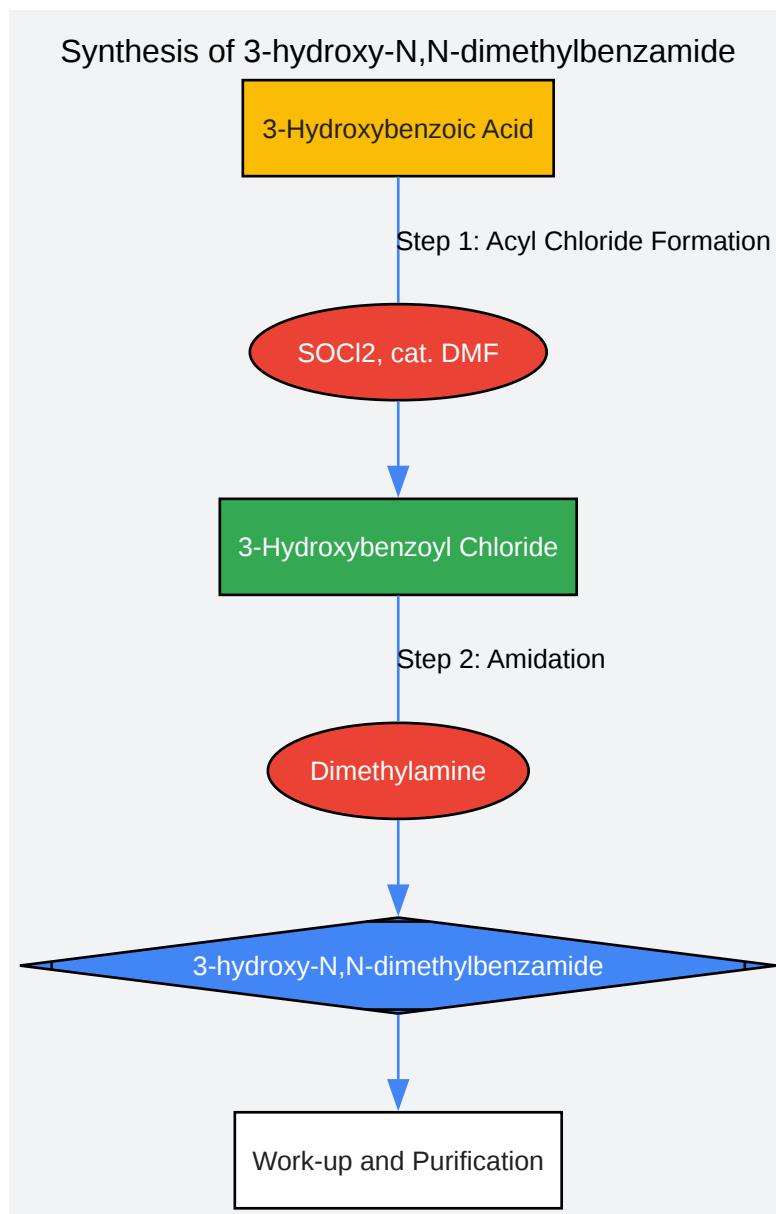
The following table summarizes the key quantitative data for the synthesis of **3-hydroxy-N,N-dimethylbenzamide**.

Compound	Molecular Formula	Molecular Weight (g/mol)	Equivalents	Amount
<hr/> <p>Step 1: Acyl Chloride Formation</p> <hr/>				
3-Hydroxybenzoic Acid	C ₇ H ₆ O ₃	138.12	1.0	User-defined
Thionyl Chloride (SOCl ₂)	SOCl ₂	118.97	1.5	Calculated
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	73.09	Catalytic	~2-3 drops
<hr/> <p>Step 2: Amidation</p> <hr/>				
3-Hydroxybenzoyl Chloride	C ₇ H ₅ ClO ₂	156.57	1.0 (from Step 1)	Theoretical
Dimethylamine (40% in H ₂ O)	C ₂ H ₇ N	45.08	2.2	Calculated
<hr/> <p>Product</p> <hr/>				
3-hydroxy-N,N-dimethylbenzamide	C ₉ H ₁₁ NO ₂	165.19	-	Theoretical Yield

Experimental Protocol

Step 1: Synthesis of 3-hydroxybenzoyl chloride

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 3-hydroxybenzoic acid (1.0 eq).


- Addition of Thionyl Chloride: Under a fume hood, add thionyl chloride (1.5 eq) to the flask.
- Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
- Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 70-80°C for 2-3 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the dissolution of the solid 3-hydroxybenzoic acid.
- Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, co-evaporate with an anhydrous solvent like toluene (2 x volume of the initial acid). The resulting crude 3-hydroxybenzoyl chloride is typically used directly in the next step without further purification.

Step 2: Synthesis of 3-hydroxy-N,N-dimethylbenzamide

- Reaction Setup: In a separate flask equipped with a magnetic stirrer and an addition funnel, placed in an ice-water bath, add a 40% aqueous solution of dimethylamine (2.2 eq).
- Dissolving the Acyl Chloride: Dissolve the crude 3-hydroxybenzoyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
- Amidation: Slowly add the solution of 3-hydroxybenzoyl chloride to the chilled dimethylamine solution via the addition funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up:
 - Dilute the reaction mixture with water and transfer it to a separatory funnel.
 - Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
 - Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
 - The crude **3-hydroxy-N,N-dimethylbenzamide** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system.

Visualization of the Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the two-step synthesis of **3-hydroxy-N,N-dimethylbenzamide**.

- To cite this document: BenchChem. [Synthesis of 3-hydroxy-N,N-dimethylbenzamide: A Detailed Protocol for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041436#detailed-protocol-for-3-hydroxy-n-n-dimethylbenzamide-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com